![molecular formula C24H22N4O5S B2681962 Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-49-4](/img/no-structure.png)

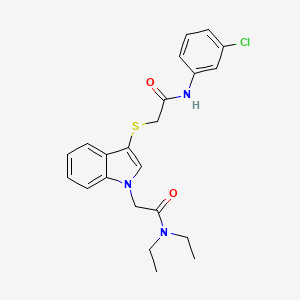

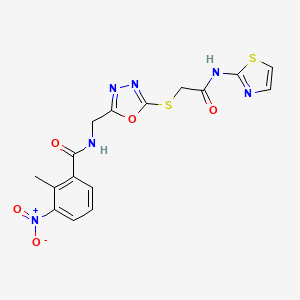

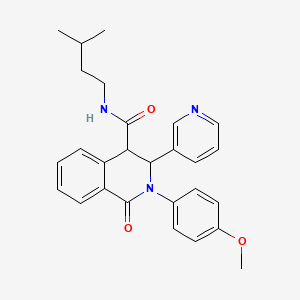

Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications

Synthesis Methodologies and Chemical Properties

This compound and its derivatives are typically synthesized through cyclocondensation reactions, which involve the interaction of specific esters with isothiourea or benzylisothiourea under mild, basic conditions, offering a straightforward approach to obtaining these pyrimidine derivatives in good yields. This process exemplifies the versatility and efficiency of synthesizing complex molecules with potential for further functionalization or biological testing (Zanatta et al., 2015).

Biological Activities

Research into the biological activities of these compounds has revealed their potential in various therapeutic areas. For example, derivatives of this compound have been evaluated for their antitumor, antibacterial, and antifungal activities, demonstrating specificity towards certain cancer cell lines and significant activity against a range of microorganisms. This highlights the compound's role in the development of new treatments with potential applications in oncology and infectious diseases (Maddila & Jonnalagadda, 2012).

Potential for Novel Pharmacological Compounds

The structural versatility of this compound allows for the synthesis of a wide variety of derivatives, each with the potential for unique biological activities. Studies have shown that modifying the pyrimidine ring or substituents can lead to compounds with varied pharmacological profiles, including antihypertensive and anti-ulcer activities. This underscores the significance of such compounds in medicinal chemistry as a platform for developing new drugs (Rana et al., 2004).

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves the condensation of 2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione with ethyl 2-(benzylthio)acetate, followed by nitration of the resulting product and subsequent esterification with ethyl chloroformate.", "Starting Materials": [ "2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione", "ethyl 2-(benzylthio)acetate", "nitric acid", "sulfuric acid", "ethyl chloroformate", "4-nitroaniline", "triethylamine", "N,N-dimethylformamide", "potassium carbonate", "methylene chloride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyrido[2,3-d]pyrimidine-5,7-dione with ethyl 2-(benzylthio)acetate in the presence of potassium carbonate and methylene chloride to form ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.", "Step 2: Nitration of ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate with nitric acid and sulfuric acid to form the corresponding nitro compound.", "Step 3: Esterification of the nitro compound with ethyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to form Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate." ] } | |

CAS RN |

537046-49-4 |

Molecular Formula |

C24H22N4O5S |

Molecular Weight |

478.52 |

IUPAC Name |

ethyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C24H22N4O5S/c1-3-33-23(30)18-14(2)25-21-20(19(18)16-9-11-17(12-10-16)28(31)32)22(29)27-24(26-21)34-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,25,26,27,29) |

InChI Key |

YKCORAJKDQJRES-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(=N2)SCC4=CC=CC=C4)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

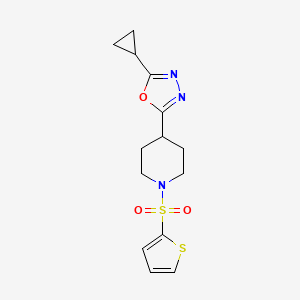

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B2681884.png)

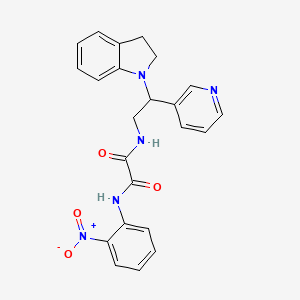

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2681887.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)

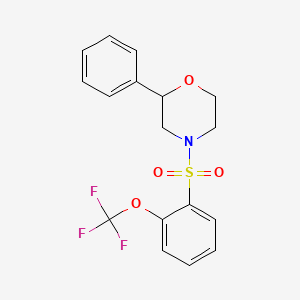

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2681898.png)